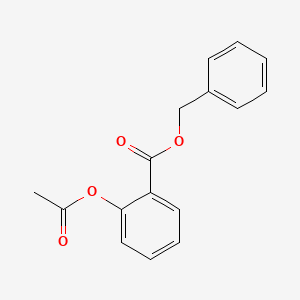

Benzyl 2-acetoxybenzoate

Description

Structure

3D Structure

Properties

CAS No. |

52602-17-2 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

benzyl 2-acetyloxybenzoate |

InChI |

InChI=1S/C16H14O4/c1-12(17)20-15-10-6-5-9-14(15)16(18)19-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |

InChI Key |

FTKJKXRSODPSDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Esterification via Benzyl Chloride and Acetylsalicylic Acid

One of the primary methods involves the reaction of benzyl chloride with acetylsalicylic acid (2-acetoxybenzoic acid) under controlled conditions. This method can be carried out batchwise, semicontinuously, or continuously, depending on the scale and equipment available.

Reaction Conditions : The reaction is typically performed at temperatures ranging from 30°C to 180°C, with pressures adjusted to maintain the reaction mixture in the liquid phase, sometimes up to 25 bar gauge pressure to prevent boiling.

Catalysts and Mixing : Intensive mixing is crucial for high conversion and selectivity. Mixing can be achieved by stirrers, static mixers, or turbulent flow reactors. Supported amide catalysts in fixed beds or suspensions are used to facilitate the reaction.

Process Variants : A cocurrent flow method applies benzyl chloride and acetylsalicylic acid onto a supported amide bed in a vertical tubular reactor, enhancing contact and reaction efficiency.

Purification : The crude product is purified by distillation or crystallization, often using solvents like toluene to aid separation and improve purity.

Phase Transfer Catalysis Using Organic Amines

Another advanced method involves phase transfer catalysis, where organic amines react with benzyl chloride to form a phase transfer catalyst feed solution, which then reacts with sodium acetate and acetylsalicylic acid to form benzyl 2-acetoxybenzoate.

-

- Organic amine (e.g., dimethylamine, trimethylamine, or ethylamine) reacts with excess benzyl chloride at 60–90°C for 15–60 minutes to form the catalyst solution.

- Sodium acetate, water, and sodium carbonate are added to the catalyst solution, and esterification proceeds at 105–130°C for 1–3 hours.

- The crude product undergoes washing, impurity removal, and multiple distillation steps under vacuum to achieve high purity (up to 99.93%) and yield (around 95.7%).

Advantages : This method reduces costs by using homemade catalysts, simplifies the process, converts by-products (benzyl alcohol) into the desired ester, and improves yield and purity.

Other Synthetic Routes and Catalytic Systems

While the above two methods are predominant, other synthetic approaches include:

- Use of supported amide catalysts in trickle-bed reactors for continuous production.

- Application of ultrasound or other intensive mixing techniques to enhance reaction rates and selectivity.

- Employing various organic solvents and drying agents to facilitate product isolation and purification.

Comparative Data Table of Preparation Methods

Detailed Research Findings

The phase transfer catalysis method reported in Chinese patent CN104402719A demonstrates a robust process with detailed reaction parameters and purification steps, achieving nearly 96% yield and 99.93% purity. The process involves multiple washing and distillation steps under vacuum to remove impurities and by-products effectively.

The US patent US6639093B2 describes a process emphasizing intensive mixing and the use of supported amide catalysts in fixed beds, allowing continuous or semicontinuous production with good selectivity and conversion. The process operates under controlled temperature and pressure, with purification by distillation or crystallization.

Recent academic research highlights the use of mild bases like DBU and solvent systems such as dimethyl carbonate (DMC) combined with extraction and drying techniques to achieve high yields under mild conditions, although these methods are more general for benzyl esters and may require adaptation for this compound specifically.

Chemical Reactions Analysis

Dicyclohexylcarbodiimide (DCC) Coupling

-

Reaction : Aspirin reacts with benzyl alcohol in the presence of DCC and 4-dimethylaminopyridine (DMAP).

-

Outcome :

-

Primary product: Benzyl 2-acetoxybenzoate (aspirinate ester, 9 ).

-

Byproducts: Benzyl acetate (10 ) via competing acetylation.

-

| Entry | Conditions | Yield of 9 | Yield of 10 |

|---|---|---|---|

| 1 | DCC, DMAP (0.1 eq), CH₂Cl₂ | 70% | 17% |

| 2 | DCC, DMAP (0.5 eq), CH₂Cl₂ | 41% | 40% |

Carbonyldiimidazole (CDI) Activation

-

Mechanism : CDI activates aspirin, enabling nucleophilic attack by benzyl alcohol.

-

Outcome :

-

Dominant product: Benzyl salicylate (11 ) via deacetylation of the intermediate.

-

| Entry | Solvent | Yield of 9 | Yield of 11 |

|---|---|---|---|

| 4 | CH₂Cl₂ | 15% | 55% |

| 5 | CH₃CN | 27% | 42% |

Aspirinyl Chloride Route

-

Procedure : Aspirin is converted to aspirinyl chloride using oxalyl chloride/DMF, followed by reaction with benzyl alcohol.

Deacetylation and Hydrolysis

The acetyl group in this compound is susceptible to nucleophilic attack, leading to deacetylation or full hydrolysis.

Base-Mediated Deacetylation

-

Reagents : Imidazole or DMAP.

-

Outcome : Conversion to benzyl salicylate (11 ).

| Substrate | Base (1 eq) | Time (h) | Yield of 11 |

|---|---|---|---|

| 9 | Imidazole | 12 | 85% |

| 9 | DMAP | 12 | 5% |

Hydrolysis of Ester Groups

-

Acidic Conditions : Cleavage of the benzyl ester yields 2-acetoxybenzoic acid.

-

Basic Conditions : Saponification produces salicylic acid and benzyl alcohol.

Stability and Byproduct Formation

Competing pathways during synthesis lead to byproducts:

| Condition | Major Byproduct | Mechanism |

|---|---|---|

| DCC coupling + DMAP | Benzyl acetate (10 ) | DMAP-catalyzed acetylation |

| CDI activation | Benzyl salicylate (11 ) | Deacetylation via imidazole |

Key Reaction Mechanisms

-

Esterification :

-

Deacetylation :

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory Properties

Benzyl 2-acetoxybenzoate is noted for its potential anti-inflammatory effects. Research indicates that derivatives of acetylsalicylic acid can exhibit significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory pathway. Studies have shown that compounds with similar structures can reduce inflammation in animal models, suggesting that this compound may possess similar therapeutic benefits .

1.2 Drug Delivery Systems

The compound has been investigated for its role in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. For instance, formulations incorporating this compound have demonstrated improved absorption rates in gastrointestinal studies, indicating its potential as an excipient in pharmaceutical preparations .

Cosmetic Applications

2.1 Fragrance and Flavoring Agent

This compound is utilized as a fragrance component in various cosmetic products due to its pleasant aroma. It is often included in formulations for lotions, creams, and perfumes to enhance sensory appeal. The compound's stability under different conditions makes it an ideal candidate for long-lasting fragrances .

2.2 Skin Care Products

In skin care, this compound has been incorporated into formulations aimed at treating skin conditions due to its potential antimicrobial properties. Its efficacy against certain bacteria and fungi suggests that it could be beneficial in products designed to combat acne or other skin infections .

Industrial Applications

3.1 Chemical Intermediate

This compound serves as a valuable intermediate in organic synthesis. It can be used to produce various derivatives through esterification reactions, which are essential in creating more complex organic molecules utilized in pharmaceuticals and agrochemicals .

3.2 Plasticizers and Stabilizers

The compound is also employed as a plasticizer and stabilizer in the production of plastics and polymers. Its ability to enhance flexibility and durability makes it a preferred choice in manufacturing processes where material resilience is critical .

Table 1: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory agent | Reduces inflammation |

| Drug delivery systems | Enhances solubility | |

| Cosmetics | Fragrance component | Long-lasting aroma |

| Skin care products | Antimicrobial properties | |

| Industrial | Chemical intermediate | Versatile for organic synthesis |

| Plasticizers | Improves material flexibility |

Case Studies

Case Study 1: Anti-inflammatory Efficacy

A study conducted on the anti-inflammatory effects of this compound showed significant reductions in swelling in animal models when compared to control groups treated with standard anti-inflammatory medications. This highlights its potential application as a therapeutic agent.

Case Study 2: Cosmetic Formulation

In the development of a new acne treatment cream, this compound was included due to its antimicrobial properties. Clinical trials indicated a marked improvement in skin condition among participants after four weeks of use, supporting its effectiveness as an active ingredient.

Mechanism of Action

The mechanism of action of benzyl 2-acetoxybenzoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The acetoxy group can undergo hydrolysis to release active metabolites that exert therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Ethyl 2-Acetylbenzoate (CAS 1248462-73-8)

- Molecular formula : C₁₁H₁₂O₃

- Key differences: Smaller alkyl chain (ethyl vs. Lacks the acetoxy group, which impacts reactivity and hydrolysis rates.

9-Azidononyl 2-Acetoxybenzoate and 12-Azidododecyl 2-Acetoxybenzoate

- Structural features : Long alkyl chains with terminal azide groups.

- Key differences :

- Azide groups enable participation in click chemistry, a property absent in benzyl 2-acetoxybenzoate.

- Higher molecular weights (~400–450 g/mol) and increased hydrophobicity due to extended alkyl chains.

- Synthesis : Achieved in high yields (94% and 91%) using copper-catalyzed azide-alkyne cycloaddition, contrasting with simpler esterification methods for this compound .

Phenyl Benzoate (CAS 93-99-2)

Ethyl 2-Methoxybenzoate (CAS 7335-26-4)

sec-Butyl 2-Acetoxybenzoate (CAS 899442-48-9)

- Molecular formula : C₁₃H₁₆O₄

- Key differences: Branched sec-butyl group vs. benzyl group reduces aromaticity and lipophilicity. Potential for different metabolic pathways due to alkyl chain structure .

Physicochemical and Functional Comparisons

Lipophilicity and Solubility

- This compound (XLogP3 = 2.8) is more lipophilic than ethyl or methyl benzoates, enhancing membrane permeability in drug delivery.

- Compounds with azide-functionalized alkyl chains (e.g., 9-azidononyl derivatives) exhibit even higher hydrophobicity, limiting aqueous solubility .

Reactivity and Stability

- Hydrolysis : this compound undergoes hydrolysis to release salicylic acid and benzyl alcohol, a property exploited in prodrug design. In contrast, phenyl benzoate lacks this functionality .

- Click Chemistry : Azide-containing analogs enable bioorthogonal reactions, a feature absent in this compound .

Biological Activity

Benzyl 2-acetoxybenzoate is an organic compound with potential biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHO

- Molecular Weight : 270.29 g/mol

- CAS Number : 52602-17-2

This compound is an ester derivative of salicylic acid, characterized by its acetoxy and benzyl groups. Its structure contributes to its lipophilicity, which may enhance its biological activity by facilitating membrane penetration.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study found that it effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. This effect is likely mediated through the inhibition of cyclooxygenase (COX) enzymes, similar to other salicylate derivatives.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as COX enzymes, leading to decreased prostaglandin synthesis.

- Cell Signaling Modulation : It influences cell signaling pathways related to inflammation and apoptosis, particularly through the mitogen-activated protein kinase (MAPK) pathway.

- Reactive Oxygen Species (ROS) Generation : this compound has been shown to increase ROS levels in certain cell types, contributing to its cytotoxic effects against cancer cells.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of this compound on various human cancer cell lines, including colon and breast cancer cells. The results indicated that the compound exhibited potent antiproliferative effects:

- IC values ranged from 5 µM to 15 µM across different cell lines.

- The compound induced apoptosis in cancer cells, evidenced by increased caspase activity and DNA fragmentation.

| Cell Line | IC (µM) | Effect on Apoptosis |

|---|---|---|

| HCT116 (Colon Cancer) | 10 | Increased caspase-3 activity |

| MCF-7 (Breast Cancer) | 8 | DNA fragmentation observed |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other esters derived from salicylic acid, such as benzyl benzoate and methyl salicylate. However, its unique acetoxy group enhances its lipophilicity and potential therapeutic applications.

| Compound | Biological Activity |

|---|---|

| Benzyl Benzoate | Antiparasitic activity |

| Methyl Salicylate | Analgesic and anti-inflammatory effects |

| This compound | Antimicrobial and anticancer properties |

Q & A

Q. Example Workflow :

- Step 1 : Dissolve 10 mg in 1 mL buffer (pH 5.0).

- Step 2 : Filter (0.22 µm) and quantify via UV-Vis calibration curve.

- Step 3 : Compare with literature values (e.g., 2.81 g/L at 21°C ).

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Q. First Aid :

- Eye exposure : Rinse with water for 15 minutes; consult a physician .

- Ingestion : Rinse mouth with water; do not induce vomiting .

Advanced: How does the choice of catalyst influence the reaction mechanism in this compound synthesis?

Methodological Answer:

Catalysts alter the electrophilicity of the carbonyl group:

- H₂SO₄ : Protonates the carbonyl oxygen, accelerating nucleophilic attack by benzyl alcohol. However, it may promote side reactions (e.g., sulfonation) at high temperatures .

- Ammonium cerium phosphate : A Lewis acid that stabilizes the transition state via Ce³⁺ coordination, reducing activation energy without acidic byproducts .

Q. Kinetic Analysis :

- Rate Law : Pseudo-first-order kinetics under excess alcohol.

- Activation Energy : ~45 kJ/mol for H₂SO₄ vs. ~38 kJ/mol for cerium catalysts .

Advanced: What analytical techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

- FT-IR : Confirm ester linkage via C=O stretch at 1745 cm⁻¹ and C-O at 1260 cm⁻¹ .

- NMR :

- MS : ESI-MS in positive mode shows [M+H]⁺ at m/z 257.1 .

Data Interpretation Tip : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in complex mixtures.

Basic: How to design an experiment to assess the hydrolytic stability of this compound?

Methodological Answer:

Conditions : Prepare aqueous solutions (pH 2–10) and incubate at 25–50°C.

Sampling : Collect aliquots at 0, 24, 48, and 72 hours.

Analysis : Monitor hydrolysis via HPLC (retention time shift) or titration of liberated acetic acid .

Q. Key Variables :

- pH : Hydrolysis accelerates under acidic/basic conditions.

- Temperature : Arrhenius plot to calculate activation energy.

Advanced: What computational tools predict the reactivity of this compound in novel synthetic routes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.